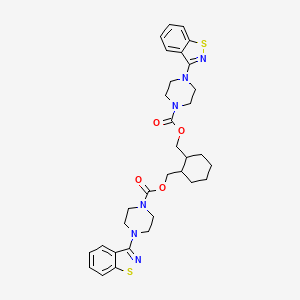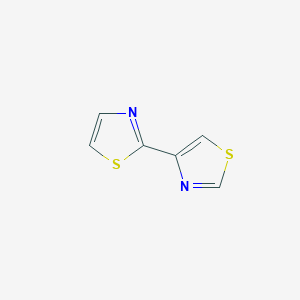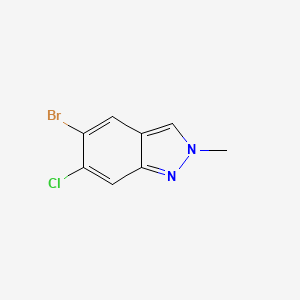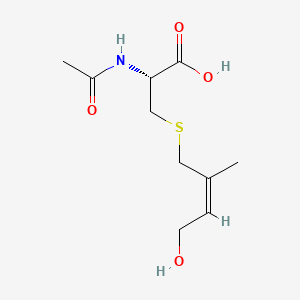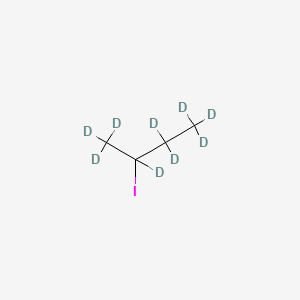
2-Iodobutane-D9
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Iodobutane-D9 is a deuterated derivative of 2-iodobutane, where nine hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique properties, which include increased stability and distinct spectroscopic characteristics. The molecular formula for this compound is C4D9I, and it is commonly utilized in various fields such as organic synthesis and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodobutane-D9 typically involves the halogenation of butane derivatives. One common method is the reaction of 2-butanol with hydroiodic acid (HI) in the presence of a deuterium source. The reaction conditions often include:
- Temperature: 0-25°C
- Solvent: Deuterated solvents such as D2O or CDCl3
- Catalyst: Deuterium oxide (D2O) or other deuterium sources
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Continuous flow reactors to maintain consistent reaction conditions
- Use of high-purity deuterium sources to ensure maximum deuteration
- Advanced purification techniques such as distillation and crystallization to obtain high-purity this compound
化学反応の分析
Types of Reactions: 2-Iodobutane-D9 undergoes various chemical reactions, including:
Substitution Reactions: Commonly reacts with nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) to form corresponding substituted products.
Reduction Reactions: Can be reduced to 2-butane-D9 using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation with reagents like potassium permanganate (KMnO4) can yield corresponding alcohols or ketones.
Common Reagents and Conditions:
Substitution: NaN3, KCN, solvents like dimethyl sulfoxide (DMSO), temperature around 50-80°C
Reduction: LiAlH4, ether solvents, temperature around 0-25°C
Oxidation: KMnO4, aqueous or organic solvents, temperature around 25-50°C
Major Products:
- Substituted butane derivatives (e.g., 2-azidobutane-D9, 2-cyanobutane-D9)
- Reduced products like 2-butane-D9
- Oxidized products such as 2-butanol-D9 or 2-butanone-D9
科学的研究の応用
2-Iodobutane-D9 is widely used in scientific research due to its unique properties:
Chemistry: Utilized as a deuterated reagent in organic synthesis to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace deuterium-labeled compounds in biological systems.
Medicine: Used in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties.
Industry: Applied in the production of specialty chemicals and materials with enhanced stability and performance.
作用機序
The mechanism of action of 2-Iodobutane-D9 involves its interaction with various molecular targets and pathways:
Alkylation Agent: Acts as an alkylating agent in substitution reactions, where the iodine atom is replaced by nucleophiles.
Deuterium Labeling: The presence of deuterium atoms allows for the tracing of the compound in complex chemical and biological systems, providing insights into reaction pathways and metabolic processes.
類似化合物との比較
- 1-Iodobutane
- 2-Bromobutane
- 2-Chlorobutane
- 2-Fluorobutane
Comparison:
Deuterium Labeling: 2-Iodobutane-D9 is unique due to its deuterium labeling, which provides distinct spectroscopic properties and increased stability compared to non-deuterated analogs.
Reactivity: Similar to other halogenated butanes, but the presence of deuterium can influence reaction kinetics and mechanisms.
Applications: While other halogenated butanes are used in similar applications, this compound is preferred in studies requiring deuterium labeling for tracing and analysis.
特性
分子式 |
C4H9I |
|---|---|
分子量 |
193.07 g/mol |
IUPAC名 |
1,1,1,2,2,3,4,4,4-nonadeuterio-3-iodobutane |
InChI |
InChI=1S/C4H9I/c1-3-4(2)5/h4H,3H2,1-2H3/i1D3,2D3,3D2,4D |
InChIキー |
IQRUSQUYPCHEKN-CBZKUFJVSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])I |
正規SMILES |
CCC(C)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


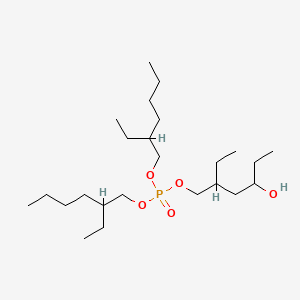
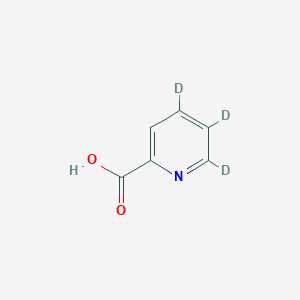
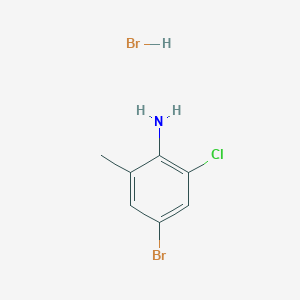
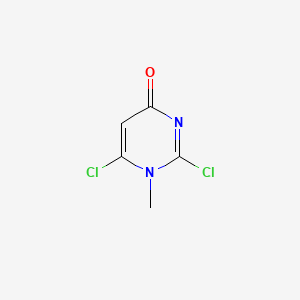
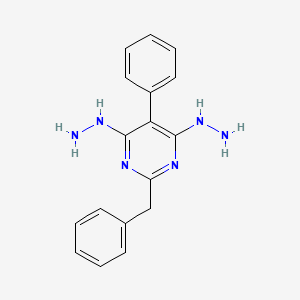
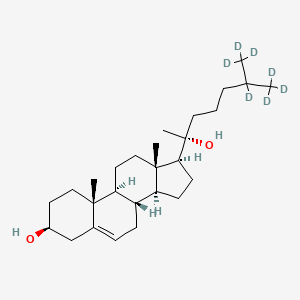
![2-[6,7-dimethoxy-1-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]naphthalen-2-yl]oxyacetic acid](/img/structure/B13848140.png)
![2-[[(2R,3S,4S,5R,6R)-5-(carboxymethoxy)-3,4,6-trihydroxyoxan-2-yl]methoxy]acetic acid](/img/structure/B13848148.png)
